(R)-Pioglitazone-d1

Description

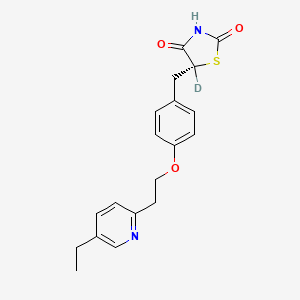

Structure

2D Structure

3D Structure

Properties

CAS No. |

1259828-75-5 |

|---|---|

Molecular Formula |

C19H20N2O3S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(5R)-5-deuterio-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D |

InChI Key |

HYAFETHFCAUJAY-VHLRUQIKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DRX-065; DRX 065; DRX065; deuterated R-enantiomer of pioglitazone. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of (R)-Pioglitazone-d1

This technical guide provides a comprehensive overview of the known chemical properties and stability of (R)-Pioglitazone-d1. Given the limited publicly available data for this specific isotopologue, this document extrapolates information from its non-deuterated counterpart, (R)-Pioglitazone, and general principles of deuterium-labeled compounds. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a deuterated isotopologue of (R)-Pioglitazone, the R-enantiomer of the thiazolidinedione antidiabetic drug Pioglitazone. The introduction of a single deuterium (B1214612) atom is typically done to modify the drug's metabolic profile, potentially improving its pharmacokinetic properties. The fundamental chemical properties are expected to be very similar to the non-deuterated form.

Table 1: Chemical Properties of (R)-Pioglitazone

| Property | Value |

| Molecular Formula | C₁₉H₁₉DN₂O₃S |

| Molecular Weight | Approximately 357.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and Methanol |

| pKa | 5.9 (pyridine ring) |

| Melting Point | Not available |

| Boiling Point | Not available |

Note: The data presented is primarily for the non-deuterated (R)-Pioglitazone and is expected to be nearly identical for the d1 variant. The molecular weight is adjusted for the presence of one deuterium atom.

Stability Profile

The stability of this compound is a critical parameter for its development as a pharmaceutical agent. While specific stability studies on the d1-variant are not widely published, the stability of Pioglitazone is well-documented. Pioglitazone is known to be sensitive to oxidative stress. The introduction of a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability.

Key Considerations for Stability:

-

Oxidative Degradation: The primary degradation pathway for Pioglitazone involves oxidation. The thiazolidinedione ring can be susceptible to oxidative cleavage.

-

Hydrolytic Stability: Pioglitazone is generally stable against hydrolysis across a range of pH values.

-

Photostability: Exposure to light may lead to degradation, and therefore the compound should be stored in light-resistant containers.

-

Storage Conditions: It is recommended to store this compound at -20°C for long-term storage, protected from light and moisture to prevent degradation.

Signaling Pathway of Pioglitazone

Pioglitazone, and by extension its (R)-enantiomer, primarily acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.

Synthesis and Characterization of (R)-Pioglitazone-d1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pioglitazone-d1, also known as PXL065, is a deuterium-stabilized R-enantiomer of the thiazolidinedione antidiabetic agent, pioglitazone (B448). The selective deuteration at the chiral center enhances its metabolic stability by slowing the rate of in vivo interconversion to the (S)-enantiomer. This stereoisomeric stabilization allows for a more precise evaluation of the pharmacological effects of the (R)-enantiomer. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

Pioglitazone is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus. It acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. Pioglitazone is administered as a racemic mixture of its two enantiomers, (R)- and (S)-pioglitazone, which can interconvert in vivo.[1] Recent research has indicated that the two enantiomers may possess distinct pharmacological profiles. To investigate these differences, a deuterium-stabilized form of the (R)-enantiomer, this compound, has been synthesized. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows down the rate of chiral interconversion, allowing for the study of the individual enantiomer's effects.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: deuterium (B1214612)/hydrogen exchange at the chiral center of pioglitazone, followed by the chiral separation of the resulting deuterated racemic mixture.

Experimental Protocol: Deuterium/Hydrogen Exchange

The introduction of deuterium at the C-5 position of the thiazolidinedione ring is accomplished via a deuterium/hydrogen exchange reaction.

-

Materials: Pioglitazone hydrochloride, Deuterium Oxide (D₂O), suitable base (e.g., sodium deuteroxide in D₂O), aprotic solvent (e.g., anhydrous dioxane).

-

Procedure:

-

Pioglitazone hydrochloride is dissolved in an anhydrous aprotic solvent.

-

A solution of a suitable base in D₂O is added to the reaction mixture.

-

The mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specific duration to facilitate the H/D exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signal at the chiral center.

-

Upon completion, the reaction is quenched, and the deuterated pioglitazone is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the racemic mixture of (R,S)-Pioglitazone-d1.

-

Experimental Protocol: Chiral Separation

The separation of the (R) and (S) enantiomers of deuterated pioglitazone is performed using preparative chiral High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column is utilized.

-

Column: A common choice is a cellulose-based chiral column, such as a Chiralpak® series column (e.g., Chiralpak IC).[2]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) is typically used. The exact ratio is optimized to achieve the best separation. A common mobile phase composition is n-hexane:isopropanol (70:30, v/v).[2]

-

Flow Rate: A flow rate suitable for the preparative column is selected, for instance, 1.0 mL/min for an analytical scale column, which would be scaled up for preparative work.[2]

-

Detection: The separation is monitored using a UV detector, typically at a wavelength of 225 nm.[2]

-

Procedure:

-

The racemic mixture of (R,S)-Pioglitazone-d1 is dissolved in a minimal amount of the mobile phase.

-

The solution is injected onto the chiral column.

-

The two enantiomers, this compound and (S)-Pioglitazone-d1, will elute at different retention times.

-

The fractions corresponding to the (R)-enantiomer are collected.

-

The solvent is evaporated from the collected fractions to yield the purified this compound.

-

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The key feature in the ¹H NMR spectrum of this compound, when compared to non-deuterated pioglitazone, is the absence of the proton signal corresponding to the hydrogen at the C-5 position of the thiazolidinedione ring.

| ¹H NMR (DMSO-d₆) δ (ppm) | Assignment | ¹³C NMR (DMSO-d₆) δ (ppm) | Assignment |

| 12.0 (1H, s) | NH | 176.5 | C=O |

| 6.84-8.71 (7H, m) | Aromatic-H | 172.5 | C=O |

| 4.86 (1H, dd) | CH (C-5) | 157.8 | Aromatic-C |

| 4.38 (2H, t) | OCH₂ | 152.1 | Aromatic-C |

| 3.48 (2H, t) | CH₂-Aromatic | 145.9 | Aromatic-C |

| 3.25 (1H, dd) | CH₂ (C-5) | 142.0 | Aromatic-C |

| 3.04 (1H, dd) | CH₂ (C-5) | 141.1 | Aromatic-C |

| 2.75 (2H, q) | CH₂CH₃ | 131.2 | Aromatic-C |

| 1.21 (3H, t) | CH₂CH₃ | 129.9 | Aromatic-C |

| 127.8 | Aromatic-C | ||

| 115.2 | Aromatic-C | ||

| 66.2 | OCH₂ | ||

| 53.8 | CH (C-5) | ||

| 37.0 | CH₂-Aromatic | ||

| 33.2 | CH₂CH₃ | ||

| 25.4 | CH₂CH₃ | ||

| 15.5 | CH₃ |

Note: The ¹H NMR spectrum of this compound would show the absence of the signal at 4.86 ppm. The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The molecular weight of this compound is expected to be one mass unit higher than that of non-deuterated pioglitazone due to the presence of the deuterium atom.

| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) for Pioglitazone |

| Pioglitazone | 357.1271 | 357.1 |

| This compound | 358.1334 | - |

Note: The observed mass for this compound would confirm the successful incorporation of one deuterium atom.[3][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of the synthesized this compound. The method described for the chiral separation can also be used for analytical purposes to determine the enantiomeric excess (e.e.).

| Parameter | Condition |

| Column | Chiralpak IC (or similar cellulose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Retention Time of (R)-enantiomer | Varies depending on the specific column and conditions |

| Retention Time of (S)-enantiomer | Varies depending on the specific column and conditions |

Note: A single, sharp peak at the retention time corresponding to the (R)-enantiomer would indicate high enantiomeric purity.[2][6]

Visualized Workflows and Pathways

Synthetic Workflow

The overall synthetic process for this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Characterization Workflow

The characterization process to confirm the identity and purity of the final product is outlined below.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound provide a valuable tool for researchers in the field of diabetes and metabolic diseases. The deuterium stabilization of the (R)-enantiomer allows for a more detailed investigation of its specific pharmacological properties, potentially leading to the development of safer and more effective therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for the preparation and analysis of this important research compound.

References

- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: PIOGLITAZONE [orgspectroscopyint.blogspot.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. New Chiral Normal Phase HPLC Method For Determination of Pioglitazone Enantiomers on its Marketed Formulation | Semantic Scholar [semanticscholar.org]

In Vitro Mechanism of Action of (R)-Pioglitazone-d1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pioglitazone-d1, also known as PXL065, is the deuterium-stabilized (R)-enantiomer of the thiazolidinedione (TZD) pioglitazone (B448). While racemic pioglitazone is a well-established agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), preclinical and in vitro studies have revealed that its pharmacological activity is a composite of the distinct actions of its two enantiomers. The (S)-enantiomer is primarily responsible for PPARγ activation, which is associated with both the therapeutic effects on insulin (B600854) sensitivity and the side effects of weight gain and fluid retention. In contrast, the (R)-enantiomer, particularly when stabilized by deuterium (B1214612) to prevent in vivo interconversion to the (S)-form, exhibits a distinct, non-genomic mechanism of action. This guide provides an in-depth technical overview of the in vitro mechanism of action of this compound, focusing on its molecular targets and cellular effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Departure from PPARγ Agonism

The primary in vitro mechanism of action of this compound is characterized by its minimal activity at PPARγ and its engagement with non-genomic targets, primarily within the mitochondria. This distinguishes it from its (S)-enantiomer and the parent racemic mixture.

Negligible PPARγ Activity

In vitro assays confirm that this compound has significantly reduced affinity for and activation of PPARγ compared to the (S)-enantiomer and racemic pioglitazone. This is a critical feature, as it uncouples the potential therapeutic benefits from the adverse effects associated with potent PPARγ agonism.

Non-Genomic Targets: Mitochondrial Modulation

The in vitro effects of this compound are largely attributed to its interaction with mitochondrial proteins, leading to modulation of cellular metabolism. The two primary identified targets are:

-

Mitochondrial Pyruvate (B1213749) Carrier (MPC): this compound inhibits the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This is a key control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

-

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): this compound retains the ability to inhibit ACSL4, an enzyme that activates long-chain fatty acids, particularly polyunsaturated fatty acids, for their subsequent metabolism. ACSL4 plays a significant role in lipid metabolism and has been implicated in ferroptosis.

Quantitative Data

The following tables summarize the available quantitative data from in vitro studies, comparing the activity of this compound (PXL065), its corresponding deuterated (S)-enantiomer (d-S-pio), and racemic pioglitazone.

Table 1: In Vitro PPARγ Activity

| Compound | Coactivator Recruitment Assay (EC50) | Direct Binding Assay (IC50) |

| This compound (PXL065) | >100 µM[1] | 6.5 µM[1] |

| (S)-Pioglitazone-d (d-S-pio) | 3.2 µM[1] | 260 nM[1] |

| Racemic Pioglitazone | 4.6 µM[1] | Not explicitly reported in the same study |

Table 2: In Vitro Mitochondrial Pyruvate Carrier (MPC) Inhibition

| Compound | Cell Type | IC50 |

| This compound (PXL065) | Permeabilized HepG2 cells | ~3 µM[1] |

| This compound (PXL065) | C2C12 mouse myoblasts | ~10 µM[1] |

| This compound (PXL065) | Rat primary cortical neurons | ~15 µM[1] |

| (S)-Pioglitazone-d (d-S-pio) | Permeabilized HepG2 cells | ~3 µM[1] |

| (S)-Pioglitazone-d (d-S-pio) | C2C12 mouse myoblasts | ~20 µM[1] |

| (S)-Pioglitazone-d (d-S-pio) | Rat primary cortical neurons | ~30 µM[1] |

Table 3: In Vitro Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibition

| Compound | Assay Type | Result |

| This compound (PXL065) | Enzymatic Assay | Retains inhibitory activity of pioglitazone[2][3] |

| Racemic Pioglitazone | Enzymatic Assay | Inhibits ACSL4 activity |

| Rosiglitazone (another TZD) | Enzymatic Assay | Inhibits ACSL4 activity (PPARγ-independent)[4][5] |

Note: A specific IC50 value for this compound on ACSL4 is not available in the provided search results.

Experimental Protocols

PPARγ Coactivator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

-

Materials:

-

GST-tagged PPARγ-LBD

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1) (acceptor fluorophore)

-

This compound and control compounds

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% BSA, pH 7.4)

-

384-well microplates

-

-

Protocol:

-

Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.

-

In a 384-well plate, add the GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and the test compound solution.

-

Incubate for a specified period (e.g., 1 hour) at room temperature to allow for ligand binding.

-

Add the fluorescein-labeled coactivator peptide to each well.

-

Incubate for another period (e.g., 1-2 hours) at room temperature to allow for coactivator recruitment.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (for fluorescein) and ~620 nm (for terbium).

-

Calculate the ratio of the emission signals (665 nm / 620 nm). An increase in this ratio indicates coactivator recruitment.

-

Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Mitochondrial Pyruvate Carrier (MPC) Activity Assay ([14C]pyruvate Uptake)

This assay measures the rate of radiolabeled pyruvate transport into isolated mitochondria.

-

Materials:

-

Freshly isolated mitochondria from a relevant cell line (e.g., HepG2) or tissue.

-

[14C]pyruvate

-

MPC inhibitor (e.g., UK5099) for control and stop solution.

-

This compound and control compounds.

-

Incubation buffer (e.g., containing KCl, HEPES, MgCl2, and a respiratory inhibitor like rotenone (B1679576) to prevent pyruvate metabolism).

-

Scintillation fluid and vials.

-

-

Protocol:

-

Pre-incubate isolated mitochondria with various concentrations of this compound or vehicle control in incubation buffer on ice.

-

Initiate the uptake reaction by adding [14C]pyruvate to the mitochondrial suspension.

-

Allow the uptake to proceed for a short, defined time (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C to minimize metabolism).

-

Terminate the reaction by adding a stop solution containing a potent MPC inhibitor (e.g., UK5099) and immediately centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Determine the protein concentration of each mitochondrial sample to normalize the data.

-

Plot the rate of pyruvate uptake (nmol/min/mg protein) against the this compound concentration to determine the IC50 value.

-

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Activity Assay (Radiometric)

This assay measures the enzymatic activity of ACSL4 by quantifying the formation of radiolabeled acyl-CoA from a fatty acid substrate.

-

Materials:

-

Recombinant ACSL4 enzyme or cell lysates containing ACSL4.

-

[14C]-labeled long-chain fatty acid (e.g., arachidonic acid or palmitic acid).

-

ATP, Coenzyme A (CoA), and MgCl2.

-

This compound and control compounds.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Extraction solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).

-

Scintillation fluid and vials.

-

-

Protocol:

-

Pre-incubate the enzyme source (recombinant ACSL4 or cell lysate) with different concentrations of this compound or vehicle control in the reaction buffer.

-

Initiate the reaction by adding the substrate mixture containing [14C]-fatty acid, ATP, CoA, and MgCl2.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding the extraction solution.

-

Perform a liquid-liquid extraction to separate the unreacted [14C]-fatty acid (which remains in the organic phase) from the [14C]-acyl-CoA product (which partitions to the aqueous phase).

-

Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

-

Calculate the enzyme activity (pmol/min/mg protein).

-

Plot the enzyme activity against the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed in vitro signaling pathways affected by this compound.

Caption: In vitro signaling pathways of this compound.

Experimental Workflow

The logical flow for investigating the in vitro mechanism of action of this compound is depicted below.

References

- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

- 3. researchgate.net [researchgate.net]

- 4. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol via a peroxisome proliferator-activated receptor-gamma-independent mechanism in human arterial smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The (R)-Enantiomer of Pioglitazone: A Paradigm Shift in Thiazolidinedione Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pioglitazone (B448), a member of the thiazolidinedione (TZD) class of drugs, has long been utilized for its insulin-sensitizing effects in the management of type 2 diabetes. Conventionally administered as a racemic mixture of its (R)- and (S)-enantiomers, recent investigations have unveiled a fascinating dichotomy in their biological activities. This guide delves into the distinct pharmacological profile of the (R)-enantiomer of pioglitazone, highlighting its primary mechanism of action through the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) and its significantly reduced activity at the peroxisome proliferator-activated receptor-gamma (PPARγ). This separation of activities presents a compelling therapeutic strategy, offering the potential to retain the beneficial metabolic effects of pioglitazone while mitigating the adverse effects associated with potent PPARγ agonism. The development of deuterium-stabilized (R)-pioglitazone, known as PXL065, has been instrumental in elucidating these distinct properties and is currently under clinical investigation for nonalcoholic steatohepatitis (NASH), representing a novel approach to treating metabolic diseases.

Differentiated Biological Activities of Pioglitazone Enantiomers

Pioglitazone's two enantiomers, (R)-pioglitazone and (S)-pioglitazone, exhibit markedly different pharmacological profiles. The (S)-enantiomer is a potent agonist of PPARγ, the nuclear receptor historically considered the primary target of TZDs, responsible for their insulin-sensitizing effects but also linked to side effects such as weight gain and fluid retention.[1][2][3] In stark contrast, the (R)-enantiomer shows negligible activity at PPARγ.[4] Both enantiomers, however, share the ability to inhibit the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[3][5] This differential activity has been a driving force in the development of the deuterium-stabilized (R)-enantiomer, PXL065, to isolate the therapeutic benefits of MPC inhibition from PPARγ-mediated side effects.[1][2]

Quantitative Comparison of Biological Activities

The distinct activities of the pioglitazone enantiomers have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data comparing the (R)- and (S)-enantiomers.

| Parameter | (R)-Pioglitazone (PXL065) | (S)-Pioglitazone (d-S-pio) | Racemic Pioglitazone | Reference(s) |

| PPARγ Activity (EC50) | >100 µM | 3.2 µM | 4.6 µM | [4] |

Table 1: Comparative PPARγ Activity of Pioglitazone Enantiomers. The EC50 values were determined using a coactivator recruitment assay, demonstrating the significantly lower PPARγ agonism of the (R)-enantiomer.

| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference(s) |

| Glucose Uptake in 3T3-L1 cells (% of control) | [6] | ||

| 6.25 µg/mL | 6.65 ± 0.40 | 2.89 ± 0.49 | |

| 12.5 µg/mL | 19.68 ± 0.88 | 14.34 ± 0.53 | |

| 25 µg/mL | 24.84 ± 0.77 | 18.93 ± 0.60 | |

| 50 µg/mL | 27.14 ± 0.31 | 23.38 ± 1.82 | |

| 100 µg/mL | 38.05 ± 0.58 | 34.39 ± 1.15 |

Table 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes. Data represents the percentage of cells with 2-NBDG uptake after treatment with the respective enantiomers.

| Parameter | (R)-Pioglitazone | (S)-Pioglitazone | Reference(s) |

| Cmax (µg/mL) | 18.73 | Lower | [6] |

| AUC last (hµg/mL) | 260.56 | Lower | [6] |

| AUC INF_obs (hµg/mL) | 266.49 | Lower | [6] |

| Tmax (h) | 4 | 4 | [6] |

| T1/2 (h) | Longer | Shorter | [6] |

Table 3: Pharmacokinetic Parameters of Pioglitazone Enantiomers in Female Albino Wistar Rats. Following oral administration of racemic pioglitazone (30 mg/kg).

Signaling Pathways and Mechanisms of Action

The biological activity of (R)-pioglitazone is primarily mediated through its interaction with the mitochondrial pyruvate carrier, a critical gateway for pyruvate entry into the mitochondria. By inhibiting MPC, (R)-pioglitazone modulates cellular metabolism, which is thought to underlie its therapeutic effects in conditions like NASH.

Caption: Signaling pathway of (R)-pioglitazone via MPC inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of (R)-pioglitazone's biological activity.

PPARγ Coactivator Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: Ligand binding to the PPARγ LBD induces a conformational change that facilitates the recruitment of coactivator proteins, which can be measured using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Materials:

-

GST-tagged human PPARγ-LBD

-

Europium-labeled anti-GST antibody

-

Biotinylated coactivator peptide (e.g., from SRC-1)

-

Streptavidin-Allophycocyanin (APC) conjugate

-

Test compounds: (R)-pioglitazone, (S)-pioglitazone, racemic pioglitazone

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the GST-PPARγ-LBD, europium-labeled anti-GST antibody, and the test compound dilutions. Incubate for 1 hour at room temperature.

-

Add the biotinylated coactivator peptide and streptavidin-APC conjugate to the wells. Incubate for another 2 hours at room temperature.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the EC50 values.

-

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay (Radiolabeled Pyruvate Uptake)

This assay directly measures the inhibition of pyruvate transport into isolated mitochondria.

-

Principle: The uptake of radiolabeled [14C]-pyruvate into isolated mitochondria is measured in the presence and absence of inhibitors.

-

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver)

-

[1-14C]-Pyruvate

-

Uptake buffer (e.g., containing KCl, HEPES, and a respiratory inhibitor like rotenone)

-

Stop buffer (e.g., containing a potent MPC inhibitor like UK5099 to halt transport)

-

Scintillation cocktail and vials

-

Test compounds: (R)-pioglitazone, (S)-pioglitazone

-

-

Procedure:

-

Pre-incubate isolated mitochondria with varying concentrations of the test compounds in uptake buffer on ice.

-

Initiate the uptake by adding [1-14C]-pyruvate and incubate for a defined period (e.g., 1-2 minutes) at a low temperature (e.g., 4°C) to minimize metabolism.

-

Terminate the transport by adding the cold stop buffer.

-

Rapidly separate the mitochondria from the uptake medium by centrifugation or filtration.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 values.

-

Caption: Experimental workflow for the MPC inhibition assay.

Non-Radioactive Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of pioglitazone enantiomers on glucose uptake in a relevant cell model.[6][7]

-

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compounds, and the uptake of a fluorescent glucose analog, 2-NBDG, is quantified by flow cytometry.

-

Materials:

-

Differentiated 3T3-L1 adipocytes

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Test compounds: (R)-pioglitazone, (S)-pioglitazone at concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a multi-well plate.

-

Treat the differentiated adipocytes with the specified concentrations of (R)-pioglitazone and (S)-pioglitazone. A control group receives only the vehicle (e.g., PBS).

-

Incubate the cells with the compounds for a specified duration.

-

Add 2-NBDG to the culture medium and incubate to allow for uptake.

-

Wash the cells with PBS to remove extracellular 2-NBDG.

-

Harvest the cells and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Quantify the percentage of cells that have taken up 2-NBDG.

-

Preclinical and Clinical Evidence for (R)-Pioglitazone (PXL065)

The therapeutic potential of (R)-pioglitazone has been extensively evaluated in preclinical models and is currently being assessed in clinical trials for NASH.

Preclinical Studies in NASH Models

In preclinical models of NASH, PXL065 has demonstrated efficacy comparable to or greater than racemic pioglitazone in improving liver health, without the associated PPARγ-mediated side effects.[1][2]

-

Key Findings:

-

Reduced hepatic triglycerides, free fatty acids, and cholesterol.

-

Amelioration of steatosis, inflammation, and fibrosis.

-

Minimal to no weight gain or fluid retention compared to the (S)-enantiomer.

-

DESTINY-1 Phase 2 Clinical Trial in NASH

The DESTINY-1 trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of PXL065 in patients with noncirrhotic biopsy-proven NASH.[7][8][9]

-

Study Design: Patients received daily oral doses of PXL065 (7.5 mg, 15 mg, or 22.5 mg) or placebo for 36 weeks.

-

Primary Endpoint: Relative change in liver fat content as measured by MRI-proton density fat fraction (MRI-PDFF).

-

Key Results:

| Endpoint | Placebo | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | Reference(s) |

| Relative Change in Liver Fat Content (%) | - | -21 to -25 (p=0.008-0.02 vs placebo) | -21 to -25 (p=0.008-0.02 vs placebo) | -21 to -25 (p=0.008-0.02 vs placebo) | [2][7] |

| Fibrosis Improvement (≥1 stage without NASH worsening, % of patients) | 17% | 40% | 50% (p=0.06) | 35% | [2][7] |

| Change in HbA1c (%) | - | - | - | -0.41 (p=0.003) | [2][7] |

| Change in HOMA-IR | - | - | - | Significant improvement (p=0.04) | [2][7] |

| Change in Adiponectin (%) | - | - | - | +114 (p<0.0001) | [2][7] |

| Body Weight Change | - | No dose-dependent effect | No dose-dependent effect | No dose-dependent effect | [2][7] |

| Peripheral Edema | - | No significant increase | No significant increase | No significant increase | [2][7] |

Table 4: Key Efficacy and Safety Outcomes from the DESTINY-1 Phase 2 Trial of PXL065 in NASH.

Future Directions and Conclusion

The distinct biological profile of the (R)-enantiomer of pioglitazone, characterized by its inhibition of the mitochondrial pyruvate carrier and lack of significant PPARγ agonism, represents a significant advancement in the understanding and application of thiazolidinedione pharmacology. The development of PXL065 has provided a valuable tool to harness the therapeutic benefits of MPC inhibition while minimizing the undesirable side effects associated with strong PPARγ activation. The promising results from preclinical studies and the DESTINY-1 clinical trial in NASH underscore the potential of (R)-pioglitazone as a novel therapeutic agent for metabolic diseases. Further research will likely focus on fully elucidating the downstream metabolic consequences of MPC inhibition and exploring the therapeutic potential of (R)-pioglitazone in other metabolic and inflammatory conditions. This targeted approach to drug development, focusing on the specific activities of individual enantiomers, exemplifies a more precise and potentially safer strategy for treating complex multifactorial diseases.

References

- 1. Poxel Announces Positive Histology Results from Phase 2 NASH Trial (DESTINY-1) for PXL065, a Novel, Proprietary Deuterium-Stabilized R-stereoisomer of Pioglitazone | Poxel SA [poxelpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay [mdpi.com]

- 7. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]

- 9. Poxel Announces Positive Results from Phase 2 NASH Trial (DESTINY-1) for PXL065, A Novel, Proprietary Deuterium-Stabilized R-Stereoisomer of Pioglitazone | Poxel SA [poxelpharma.com]

(R)-Pioglitazone-d1 as a Tracer in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone (B448), a member of the thiazolidolidinedione class of drugs, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and is utilized in the management of type 2 diabetes. It is administered as a racemic mixture of (R)- and (S)-enantiomers which are known to interconvert in vivo. This interconversion complicates the study of the specific pharmacological and pharmacokinetic profiles of each enantiomer. The use of deuterium-stabilized (R)-Pioglitazone, specifically (R)-Pioglitazone-d1 (also known as PXL065), serves as a critical tool in metabolic research. The deuterium (B1214612) atom at the chiral center sterically hinders the racemization, allowing for the isolated investigation of the (R)-enantiomer. This guide provides an in-depth overview of the application of this compound as a tracer, detailing its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.

Introduction: The Rationale for a Deuterated Tracer

Pioglitazone improves insulin (B600854) sensitivity primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] However, the two enantiomers of pioglitazone exhibit different properties. Preclinical studies have suggested that the (S)-enantiomer is primarily responsible for the PPARγ agonist activity and its associated side effects, such as weight gain and edema, while the (R)-enantiomer retains therapeutic efficacy in conditions like non-alcoholic steatohepatitis (NASH) with significantly reduced PPARγ activity.[2][3]

To accurately study the distinct contributions of the (R)-enantiomer to the overall therapeutic effect and its metabolic fate, it is essential to prevent its conversion to the (S)-enantiomer. This compound was developed for this purpose. The substitution of a hydrogen atom with a deuterium atom at the chiral center creates a stronger carbon-deuterium bond, which slows down the keto-enol tautomerism responsible for racemization. This stable isotope-labeled tracer enables researchers to:

-

Precisely quantify the pharmacokinetics of the (R)-enantiomer without interference from the (S)-enantiomer.

-

Elucidate the specific metabolic pathways of (R)-Pioglitazone.

-

Correlate the exposure of the (R)-enantiomer with specific pharmacological effects.

Mechanism of Action: PPARγ Signaling

Pioglitazone exerts its effects by binding to and activating PPARγ. Upon activation by an agonist like pioglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[1][4]

Figure 1: PPARγ Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and clinical efficacy data for the deuterium-stabilized (R)-Pioglitazone (PXL065).

Table 1: Pharmacokinetic Parameters of PXL065 in Healthy Subjects (Phase 1b MAD Trial)[5]

| Dose of PXL065 | Cmax (ng/mL) | AUC (ng*h/mL) |

| 7.5 mg | 3,678 | 2,626 |

| 15 mg | 6,505 | 6,034 |

| 30 mg | 13,802 | 11,286 |

| 45 mg Actos® (comparator) | 12,567 | 13,861 |

Data presented are for the R-pioglitazone enantiomer after seven days of repeated dosing.[2]

Table 2: Clinical Efficacy of PXL065 in Patients with NASH (DESTINY-1 Phase 2 Trial)[6]

| Treatment Group (36 weeks) | Relative Change in Liver Fat Content (from baseline) | % of Patients with ≥1 Stage Fibrosis Improvement |

| Placebo | - | 17% |

| PXL065 7.5 mg | -21% (p=0.024 vs placebo) | 40% |

| PXL065 15 mg | -25% (p=0.009 vs placebo) | 50% (p=0.06 vs placebo) |

| PXL065 22.5 mg | -25% (p=0.008 vs placebo) | 35% |

Experimental Protocols

In Vivo Tracer Administration and Sample Collection

A generalized workflow for an in vivo study using this compound is depicted below.

Figure 2: General Experimental Workflow for an In Vivo Tracer Study.

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[5]

-

Tracer Administration: this compound is administered as a single oral dose (e.g., 30 mg/kg) via gavage.[5]

-

Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

Sample Preparation for LC-MS/MS Analysis

-

Plasma: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a related compound). Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[6]

-

Tissue: Homogenize a known weight of tissue in a suitable buffer. Perform protein precipitation as described for plasma. Alternatively, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used.[5]

-

Final Step: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chiral HPLC-MS/MS Method for Enantiomer Separation

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.[7]

-

Chiral Column: A chiral stationary phase is essential for separating the (R) and (S) enantiomers. A cellulose (B213188) tris (3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC) is effective.[5]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 70:30, v/v), is typically used for normal-phase chiral separations.[5]

-

Flow Rate: A flow rate of 1.0 mL/min is common.[5]

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound, its metabolites, and the internal standard. For non-deuterated pioglitazone, a common transition is m/z 357 -> 134.[8] The transition for the d1-tracer would be m/z 358 -> 134 (assuming the deuterium is not lost in the fragment).

-

Metabolic Pathways of Pioglitazone

Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. The main metabolic pathways involve hydroxylation and oxidation. The resulting metabolites, M-III (keto derivative) and M-IV (hydroxy derivative), are pharmacologically active.[3]

Figure 3: Primary Metabolic Pathways of this compound.

Conclusion

This compound is an indispensable tool for dissecting the specific roles of the (R)-enantiomer in the therapeutic actions of pioglitazone. By preventing in vivo racemization, this deuterated tracer allows for precise pharmacokinetic modeling and a clearer understanding of its metabolic fate and contribution to clinical efficacy. The methodologies outlined in this guide provide a framework for researchers to design and execute robust studies utilizing this compound, ultimately contributing to a more nuanced understanding of thiazolidinedione pharmacology and the development of potentially safer and more effective therapeutics for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Chiral Normal Phase HPLC Method For Determination of Pioglitazone Enantiomers on its Marketed Formulation | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Stereoselectivity of Pioglitazone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone (B448), a member of the thiazolidolidinedione (TZD) class of drugs, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus. It is administered as a racemic mixture of two enantiomers, (R)-pioglitazone and (S)-pioglitazone. While it was initially thought that there were no significant pharmacological differences between the two, emerging evidence has revealed a fascinating stereoselectivity in their biological actions and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the distinct properties of pioglitazone enantiomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Understanding this stereoselectivity is paramount for the rational design of next-generation therapies with improved efficacy and reduced side effects.

Data Presentation: Quantitative Comparison of Pioglitazone Enantiomers

The pharmacological and pharmacokinetic properties of pioglitazone enantiomers exhibit significant differences. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Comparative Pharmacokinetics of Pioglitazone Enantiomers in Female Albino Wistar Rats (Oral Administration of 30 mg/kg Racemic Pioglitazone) [1]

| Pharmacokinetic Parameter | (R)-Pioglitazone | (S)-Pioglitazone |

| Cmax (µg/mL) | 10.8 ± 1.2 | 4.5 ± 0.8 |

| Tmax (h) | 4 | 4 |

| AUC (0-t) (µg·h/mL) | 125.6 ± 15.2 | 58.7 ± 9.8 |

| AUC (0-∞) (µg·h/mL) | 145.3 ± 18.9 | 65.4 ± 11.2 |

| Half-life (t½) (h) | 8.3 ± 1.5 | 5.6 ± 1.1 |

Data presented as mean ± standard deviation.

Table 2: Differential Binding Affinity and Agonist Activity of Pioglitazone Enantiomers for PPARγ

| Parameter | (R)-Pioglitazone (PXL065) | (S)-Pioglitazone (d-S-pio) | Racemic Pioglitazone |

| PPARγ Binding Affinity (IC50) | 6.5 µM | 260 nM | Not Reported |

| PPARγ Agonist Activity (EC50) | Exhibits little to no PPARγ activity | Potent Agonist (EC50 not specified) | 0.69 µM |

Table 3: Effects of Pioglitazone Enantiomers on Mitochondrial Targets

| Target | (R)-Pioglitazone | (S)-Pioglitazone | Racemic Pioglitazone |

| Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition | Inhibitor | Inhibitor | IC50 = 1.2 µM (binding to mitochondrial membranes) |

| Mitochondrial Complex I Inhibition | Not Reported | Not Reported | Inhibits activity (IC50 not specified) |

Core Signaling Pathways and Mechanisms of Action

The stereoselectivity of pioglitazone enantiomers is most evident in their distinct primary molecular targets: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Mitochondrial Pyruvate Carrier (MPC).

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling Pathway

The (S)-enantiomer of pioglitazone is the primary binder and potent agonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[2] Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid homeostasis.

Caption: PPARγ signaling pathway activated by (S)-pioglitazone.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Pathway

Both (R)- and (S)-pioglitazone have been shown to inhibit the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[3] Inhibition of MPC shifts cellular metabolism away from glucose oxidation. The (R)-enantiomer is considered the primary contributor to this effect.

Caption: Inhibition of the Mitochondrial Pyruvate Carrier by (R)-pioglitazone.

Experimental Protocols

Chiral Separation of Pioglitazone Enantiomers by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation and quantification of pioglitazone enantiomers in biological matrices.

Logical Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Detailed Methodology: [4]

-

Column: A chiral stationary phase column, such as an amylose-based column (e.g., CHIRALPAK IA), is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate) is commonly employed. The ratio is optimized for optimal separation.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Temperature: The column temperature is controlled (e.g., 25°C) to ensure reproducibility.

-

Detection: UV detection at a wavelength where both enantiomers absorb (e.g., 269 nm) is used for quantification.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate the enantiomers from the biological matrix (e.g., plasma).

-

Quantification: The peak areas of the separated enantiomers are compared to calibration curves prepared with known concentrations of the pure enantiomers.

PPARγ Ligand Binding Assay

To determine the binding affinity of each enantiomer to the PPARγ receptor, a competitive radioligand binding assay can be performed.

Experimental Workflow for PPARγ Binding Assay:

Caption: Workflow for a competitive PPARγ radioligand binding assay.

Detailed Methodology:

-

Receptor Source: The PPARγ ligand-binding domain (LBD) can be expressed in and purified from E. coli or obtained from commercial sources.

-

Radioligand: A high-affinity radiolabeled PPARγ agonist, such as [3H]-rosiglitazone, is used.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain receptor integrity.

-

Procedure: A constant concentration of the PPARγ receptor and the radioligand are incubated with increasing concentrations of the unlabeled test compound (each pioglitazone enantiomer).

-

Separation: After incubation, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Conclusion

The stereoselectivity of pioglitazone enantiomers presents a compelling case for the development of enantiopure drugs. The (S)-enantiomer is the key driver of the PPARγ-mediated insulin-sensitizing effects, while the (R)-enantiomer is primarily responsible for the inhibition of the mitochondrial pyruvate carrier. This dichotomy in their mechanisms of action opens up new avenues for designing targeted therapies. For instance, selective MPC inhibitors based on the (R)-pioglitazone scaffold could potentially offer therapeutic benefits for conditions like non-alcoholic steatohepatitis (NASH) without the PPARγ-associated side effects of weight gain and fluid retention. A thorough understanding of the distinct pharmacological profiles of each enantiomer is, therefore, essential for drug development professionals seeking to optimize the therapeutic index of this important class of drugs. Further research to elucidate the precise quantitative contributions of each enantiomer to the overall therapeutic effect and side-effect profile of racemic pioglitazone is warranted.

References

- 1. pnas.org [pnas.org]

- 2. Pioglitazone leads to an inactivation and disassembly of complex I of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Core Preclinical Application: Bioanalytical Internal Standard

An in-depth analysis of the preclinical research landscape for (R)-Pioglitazone-d1 reveals its position as a highly specialized, isotopically labeled compound designed for advanced metabolic and pharmacokinetic studies. While research directly focused on the therapeutic applications of this compound is not extensively published, its primary role is as an internal standard in bioanalytical assays to precisely quantify (R)-Pioglitazone, the active enantiomer of the widely used anti-diabetic drug, Pioglitazone.

This compound is a deuterated form of (R)-Pioglitazone. The introduction of a deuterium (B1214612) atom provides a distinct mass signature, making it an ideal tool for mass spectrometry-based methods. This allows researchers to differentiate it from the non-labeled (R)-Pioglitazone present in a biological sample, ensuring accurate and sensitive quantification.

The principal application of this compound is in pharmacokinetic (PK) and drug metabolism studies. When studying the absorption, distribution, metabolism, and excretion (ADME) of (R)-Pioglitazone, a known quantity of this compound is added to biological samples (e.g., plasma, urine) as an internal standard. This is crucial for correcting for any loss of the analyte during sample preparation and analysis, thereby enhancing the accuracy and precision of the results obtained from techniques like liquid chromatography-mass spectrometry (LC-MS).

Pharmacology of the Parent Compound: (R)-Pioglitazone

To understand the context of this compound's use, it is essential to consider the pharmacology of its non-deuterated counterpart, (R)-Pioglitazone. Pioglitazone itself is administered as a racemic mixture of its (R)- and (S)-enantiomers. Both enantiomers are active and interconvert in vivo. They are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to improved insulin (B600854) sensitivity, making Pioglitazone an effective treatment for type 2 diabetes.

Experimental Protocols

A core application of this compound is in the analytical quantification of (R)-Pioglitazone in biological matrices. Below is a representative experimental protocol for such an analysis.

Protocol: Quantification of (R)-Pioglitazone in Plasma using LC-MS/MS

1. Objective: To accurately measure the concentration of (R)-Pioglitazone in plasma samples from preclinical studies.

2. Materials:

- (R)-Pioglitazone analytical standard

- This compound (internal standard)

- Blank plasma (from the same species as the study animals)

- Acetonitrile (ACN)

- Formic acid

- Water (HPLC-grade)

- Solid-phase extraction (SPE) cartridges

3. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of (R)-Pioglitazone and this compound in a suitable organic solvent (e.g., methanol (B129727) or ACN).

- Create a series of calibration standards by spiking blank plasma with known concentrations of (R)-Pioglitazone.

- Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

- Thaw plasma samples from the preclinical study.

- To a 100 µL aliquot of each plasma sample, standard, and QC, add a fixed amount of the this compound internal standard solution.

- Perform protein precipitation by adding a volume of cold ACN (e.g., 300 µL).

- Vortex the samples and centrifuge to pellet the precipitated proteins.

- (Optional but recommended for cleaner samples) Perform solid-phase extraction on the supernatant to further remove interfering substances.

- Evaporate the final eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable C18 reverse-phase column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate (R)-Pioglitazone from other plasma components.

- Flow Rate: A typical flow rate for analytical LC.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Monitor the specific mass transition for (R)-Pioglitazone (parent ion -> daughter ion).

- Monitor the specific mass transition for this compound (parent ion -> daughter ion).

6. Data Analysis:

- Calculate the peak area ratio of (R)-Pioglitazone to this compound for each sample.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of (R)-Pioglitazone in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

Below is a diagram illustrating the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Caption: Workflow for a preclinical pharmacokinetic study of (R)-Pioglitazone.

This workflow highlights the critical step where the deuterated internal standard, this compound, is introduced to ensure the integrity of the quantitative data, which is then used for pharmacokinetic modeling to determine key parameters like maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC).

A Technical Guide to Utilizing (R)-Pioglitazone-d1 for Elucidating Insulin Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pioglitazone (B448), a thiazolidinedione (TZD) class drug, has long been a cornerstone in managing type 2 diabetes due to its insulin-sensitizing effects.[1][2] However, its clinical use is hampered by side effects such as weight gain, fluid retention, and bone fractures, which are primarily linked to its genomic mechanism of action via peroxisome proliferator-activated receptor gamma (PPARγ) activation.[1][3] Pioglitazone is a racemic mixture of rapidly interconverting (R)- and (S)-enantiomers.[4][5] Recent breakthroughs have revealed that these enantiomers possess distinct pharmacological profiles. The (S)-enantiomer is a potent PPARγ agonist, responsible for both the therapeutic glycemic control and the undesirable side effects.[3][5] In contrast, the (R)-enantiomer exhibits minimal PPARγ activity but retains non-genomic actions, notably the inhibition of the Mitochondrial Pyruvate (B1213749) Carrier (MPC).[4][5][6]

To harness the therapeutic potential of the (R)-enantiomer while preventing its conversion to the (S)-form, deuterium-stabilized (R)-pioglitazone (also known as PXL065) was developed.[3][4] This deuteration at the chiral center provides a stable, functionally distinct molecule. (R)-Pioglitazone-d1 serves as a unique pharmacological tool to dissect the non-PPARγ-mediated pathways of insulin (B600854) sensitization and explore therapeutic strategies for metabolic diseases like nonalcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD) with a potentially improved safety profile.[3][4][6]

Core Mechanisms of Action: A Dichotomy of Pathways

The discovery of the distinct roles of pioglitazone's enantiomers has challenged the long-held belief that all its benefits are mediated through PPARγ activation.[3] this compound's mechanism is centered on its non-genomic activity, primarily through the inhibition of the Mitochondrial Pyruvate Carrier (MPC).

The PPARγ-Independent Pathway: this compound and MPC Inhibition

The primary non-genomic target of (R)-pioglitazone is the Mitochondrial Pyruvate Carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[7][8][9] By inhibiting the MPC, this compound modulates cellular metabolism in several key ways:[5][9]

-

Reduces de novo lipogenesis: Limiting pyruvate entry into the mitochondria decreases the substrate available for conversion into acetyl-CoA, a primary building block for fatty acid synthesis.[5]

-

Increases fatty acid oxidation: A reduction in pyruvate-driven mitochondrial respiration can trigger a compensatory increase in the oxidation of fatty acids for energy.[9]

-

Modulates hepatic glucose production: Pioglitazone has been shown to suppress hepatocellular glucose production by inhibiting pyruvate metabolism.[7]

These effects contribute to improved insulin sensitivity and are particularly relevant in conditions like NASH, where excess hepatic lipid accumulation is a key pathological feature.[3][6]

The PPARγ-Dependent Pathway: The Role of (S)-Pioglitazone

The (S)-enantiomer of pioglitazone is a potent agonist of PPARγ, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism.[1][2][3] Activation of PPARγ leads to:

-

Enhanced Insulin Sensitivity: Upregulation of genes like glucose transporter type 4 (GLUT4) increases glucose uptake in muscle and adipose tissue.[1][10]

-

Adipose Tissue Remodeling: Promotes the storage of lipids in subcutaneous fat, which is considered less metabolically harmful than visceral fat.[1]

-

Adverse Effects: This genomic pathway is also responsible for the well-documented side effects of pioglitazone, including weight gain and edema.[3][4]

The distinct mechanisms of the two enantiomers are visualized in the signaling pathway diagram below.

Caption: Dichotomy of Pioglitazone Enantiomer Signaling Pathways.

Quantitative Data Analysis

The separation of pioglitazone's enantiomers has enabled precise quantification of their distinct activities and clinical effects.

Table 1: Comparative In Vitro Activity of Pioglitazone Enantiomers

| Compound | Target | Assay Type | Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| This compound (PXL065) | PPARγ | Coactivator Recruitment | EC₅₀ | >100 µM | [3] |

| (S)-Pioglitazone | PPARγ | Coactivator Recruitment | EC₅₀ | 3.2 µM | [3] |

| Racemic Pioglitazone | PPARγ | Coactivator Recruitment | EC₅₀ | 4.6 µM | [3] |

| This compound (PXL065) | MPC | Inhibition Assay | IC₅₀ | 7-9 µM | [4] |

| Racemic Pioglitazone | MPC | Inhibition Assay | IC₅₀ | 7-9 µM |[4] |

EC₅₀ (Half-maximal effective concentration) for PPARγ activation indicates that PXL065 has negligible activity compared to the (S)-enantiomer. A lower EC₅₀ value signifies higher potency. IC₅₀ (Half-maximal inhibitory concentration) for MPC inhibition shows that PXL065 retains the full potency of the parent racemic drug.

Table 2: Key Efficacy Endpoints from Phase 2 Trial of PXL065 in NASH Patients (36 Weeks)

| Endpoint | Placebo | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | Reference(s) |

|---|---|---|---|---|---|

| Relative Change in Liver Fat (%) | - | -21% (p=0.02) | -21% (p=0.02) | -25% (p=0.008) | [11][12] |

| Fibrosis Improvement (≥1 stage) | 17% | 40% | 50% (p=0.06) | 35% | [11][12] |

| Change in HbA1c (%) | - | - | - | -0.41% (p=0.003) | [11][12] |

| Change in Adiponectin (%) | - | - | - | +114% (p<0.0001) | [11][12] |

| Body Weight Change | No dose-dependent effect observed across groups | No PXL065-related peripheral edema signal observed |[11][12] |

Data demonstrates that PXL065 significantly reduces liver fat and improves metabolic markers without the PPARγ-associated side effects of weight gain and edema.

Experimental Protocols

Utilizing this compound effectively requires specific methodologies to differentiate its non-genomic effects from PPARγ-mediated actions.

Protocol: PPARγ Coactivator Recruitment Assay

-

Objective: To quantify the PPARγ agonist activity of this compound compared to (S)-pioglitazone and racemic pioglitazone.

-

Principle: This cell-free fluorescence-based assay measures the binding affinity of a compound to the PPARγ ligand-binding domain (LBD), which in turn recruits a coactivator peptide.

-

Materials:

-

Recombinant human PPARγ-LBD protein.

-

Fluorescently labeled coactivator peptide.

-

This compound (PXL065), (S)-pioglitazone, and racemic pioglitazone.

-

Rosiglitazone (as a positive control).

-

Assay buffer and microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in assay buffer.

-

In a microplate, combine the PPARγ-LBD protein, the fluorescently labeled coactivator peptide, and the test compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization or a similar signal to quantify the amount of coactivator peptide recruited to the LBD.

-

The results are typically expressed as a percentage of the response to a saturating concentration of a potent agonist like rosiglitazone.[4]

-

-

Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value for each compound.

Protocol: Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

-

Objective: To measure the inhibitory effect of this compound on mitochondrial pyruvate transport.

-

Principle: This assay measures oxygen consumption in isolated mitochondria or permeabilized cells. Inhibition of MPC will specifically reduce respiration when pyruvate is the sole substrate, but not when other substrates that bypass MPC (like succinate) are used.[8]

-

Materials:

-

Isolated mitochondria or permeabilized cells (e.g., C2C12 myoblasts).[8]

-

Respiration buffer.

-

Substrates: Pyruvate, malate (B86768), succinate (B1194679), rotenone (B1679576).

-

This compound (PXL065) and other test compounds.

-

UK5099 (a known MPC inhibitor, as a positive control).

-

High-resolution respirometer.

-

-

Procedure:

-

Add isolated mitochondria or permeabilized cells to the respirometer chamber containing respiration buffer.

-

Add pyruvate and malate to initiate pyruvate-driven respiration and measure the baseline oxygen consumption rate.

-

Inject increasing concentrations of this compound or control compounds into the chamber and record the change in oxygen consumption.

-

To confirm specificity, perform a parallel experiment using succinate (plus rotenone to inhibit Complex I) as the substrate. MPC inhibitors should not affect succinate-driven respiration.[8]

-

-

Data Analysis: Calculate the percentage inhibition of pyruvate-driven respiration at each compound concentration. Plot the data to determine the IC₅₀ value.

Caption: General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound (PXL065) represents a significant advancement in the study of insulin resistance and related metabolic disorders. By isolating the non-genomic, MPC-inhibiting activity of the (R)-enantiomer from the potent PPARγ agonism of the (S)-enantiomer, it provides an invaluable tool for researchers. Preclinical and clinical data strongly suggest that this molecule retains the efficacy of racemic pioglitazone in treating conditions like NASH while mitigating the PPARγ-mediated side effects that have limited its use.[3][11][12]

Future research should continue to explore the full therapeutic potential of this targeted approach. Investigating the role of MPC inhibition in other insulin-resistant states and metabolic diseases could open new avenues for treatment. Furthermore, long-term clinical trials are warranted to confirm the histological benefits and establish the long-term safety profile of this compound. This targeted, mechanism-based drug design approach exemplifies a promising strategy for developing safer and more effective therapies for complex metabolic diseases.

References

- 1. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing High-Purity (R)-Pioglitazone-d1 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity (R)-Pioglitazone-d1, a deuterated isotopologue of the R-enantiomer of Pioglitazone (B448). This compound, also known in development as PXL065 or DRX-065, is of significant interest for research in non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (X-ALD), and hypertrophic cardiomyopathy due to its unique pharmacological profile.[1][2][3] This guide covers potential suppliers, synthesis and purification strategies, analytical methods for quality control, and its primary research applications.

Sourcing and Availability

This compound is a specialized research chemical and is not as readily available as its non-deuterated counterpart. The primary sources are specialized chemical synthesis companies.

Table 1: Potential Suppliers of this compound

| Supplier | Product Name | CAS Number | Availability | Notes |

| MedChemExpress | This compound ((R)-U 72107-d1) | 1259828-75-5 | Inquire | For research use only. |

| MedKoo | DRX-065 | 1259828-75-5 | Custom Synthesis | Minimum order of 1 gram. |

IUPAC Name: (5R)-5-Deuterio-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1]

Synthesis, Purification, and Characterization

Synthesis via Deuterium-Enabled Chiral Switching (DECS)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature as a clinical drug candidate. However, the general strategy employed is a novel technique known as "Deuterium-Enabled Chiral Switching" (DECS).[4][5] This method leverages the kinetic isotope effect to stabilize a specific enantiomer of a racemic mixture that would otherwise interconvert.

The synthesis of PXL065 involves a deuterium (B1214612)/hydrogen (D/H) exchange from pioglitazone hydrochloride, followed by the separation of the stereoisomers.[6]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound via DECS.

Purification

High purity is critical for research applications. Based on established methods for pioglitazone, a potential purification protocol would involve recrystallization.

Table 2: Example Recrystallization Protocol for Pioglitazone

| Step | Procedure |

| 1. Dissolution | Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF). |

| 2. Precipitation | Gradually add a mixture of acetone (B3395972) and methanol (B129727) (e.g., 1:1 v/v) to the hot solution to induce precipitation. |

| 3. Cooling | Slowly cool the mixture to room temperature or below to maximize crystal formation. |

| 4. Isolation | Isolate the purified crystals by filtration. |

| 5. Washing | Wash the crystals with a cold solvent mixture (e.g., acetone/methanol). |

| 6. Drying | Dry the purified product under vacuum. |

Note: This is a general protocol for pioglitazone and would require optimization for this compound.

Analytical Characterization for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

2.3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of pioglitazone and its analogues.

Table 3: Example HPLC Method Parameters for Pioglitazone Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV at 269 nm | [7] |

| Retention Time | Dependent on specific conditions, but typically < 10 min | [7] |

For the analysis of this compound, a chiral HPLC method would be necessary to determine the enantiomeric purity.

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of pioglitazone and its metabolites, and can be adapted for the deuterated form. A method using deuterated internal standards has been developed for pioglitazone.[8]

Table 4: Example LC-MS/MS Parameters for Pioglitazone Analysis

| Parameter | Condition | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |

| MRM Transition | m/z 357 -> 134 for Pioglitazone | [9] |

| Internal Standard | Deuterated Pioglitazone | [8] |

For this compound, the expected parent ion would be m/z 358.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized compound and for identifying any impurities. The deuterium incorporation at the C5 position of the thiazolidinedione ring will result in the absence of the corresponding proton signal in the ¹H NMR spectrum.

Research Applications and Mechanism of Action

This compound (PXL065) is being investigated for its therapeutic potential in several metabolic and rare diseases. Its primary advantage over racemic pioglitazone is its significantly reduced activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is associated with side effects like weight gain and edema.[6][10]